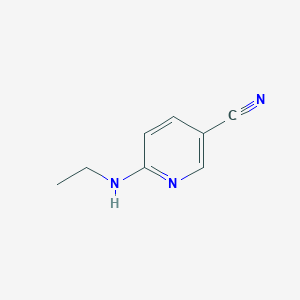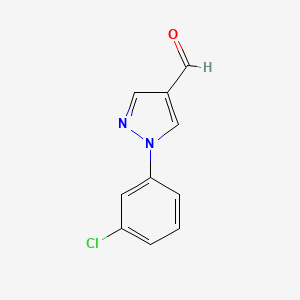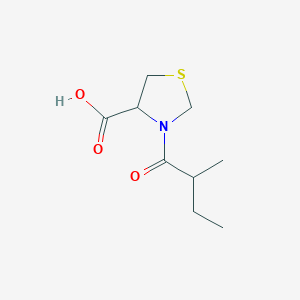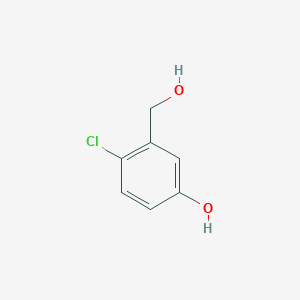
4-Chloro-3-(hydroxymethyl)phenol
概要
説明
4-Chloro-3-(hydroxymethyl)phenol is a chemical compound with the CAS Number: 876299-47-7. It has a molecular weight of 158.58 . The IUPAC name for this compound is 4-chloro-3-(hydroxymethyl)phenol .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(hydroxymethyl)phenol is represented by the linear formula C7H7ClO2 . The InChI code for this compound is 1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 .Physical And Chemical Properties Analysis
4-Chloro-3-(hydroxymethyl)phenol is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .科学的研究の応用
Quantitative Analysis of Hydroxyl Groups in Lignins
4-Chloro-3-(hydroxymethyl)phenol plays a role in the quantitative analysis of hydroxyl groups in lignins. An experimental protocol was developed using 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a phosphitylation reagent in 31P NMR analysis, enabling excellent resolution of phenolic hydroxyl environments, including those in condensed moieties (Granata & Argyropoulos, 1995).
Synthesis of Metal Complexes
The compound has been used in synthesizing transition metal complexes, through a condensation reaction, demonstrating its utility in creating ligands for metal ions. These metal complexes have shown moderate in vitro anticancer activity against the HeLa cell line (Abbas et al., 2020).
Catalysis in Hydroxymethylation
Hydroxypropyl cyclodextrins (HP-CyDs) have been used as catalysts for the selective synthesis of 4-(hydroxymethyl)phenol from phenol and formaldehyde. This demonstrates its application in enhancing selectivity in chemical synthesis (Komiyama, 1989).
Electrochemical Oxidation
4-Chloro-3-(hydroxymethyl)phenol has been studied for its electrochemical oxidation, showing its significance in understanding the mineralization and degradation pathways of similar organic compounds (Song et al., 2010).
Bond Dissociation Energies and Proton Affinities
This compound has also been used in studies focusing on the O-H bond dissociation energies and proton affinities of substituted phenols, providing insights into the energetics of phenolic compounds (Chandra & Uchimaru, 2002).
Electrophilic Attack Studies
Research on the formation of hydroxymethylphenols from phenol and formaldehyde in aqueous alkaline solutions utilized 4-chloro-3-(hydroxymethyl)phenol to understand the electrophilic attack mechanism and its subsequent effects on product distribution (Komiyama, 1988).
Safety and Hazards
特性
IUPAC Name |
4-chloro-3-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNJDGLWSCMYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(hydroxymethyl)phenol | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)
![(4S)-2-[2-(trifluoromethoxy)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1358826.png)
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)

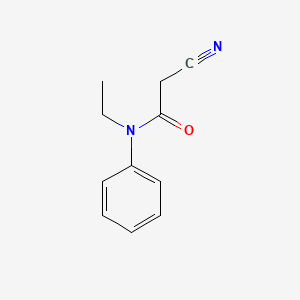

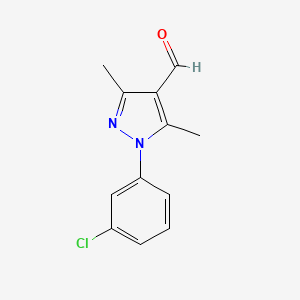
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)
